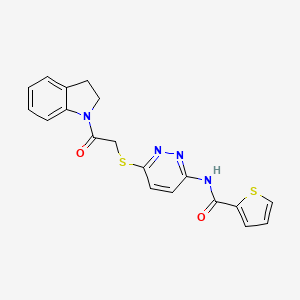

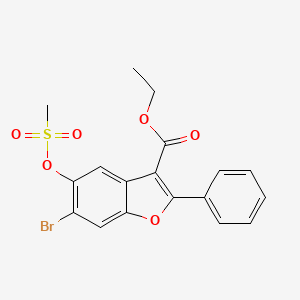

![molecular formula C17H10ClN3O B3019919 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline CAS No. 866018-68-0](/img/structure/B3019919.png)

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines and their derivatives are known for their wide spectrum of biodynamic activities and are often used as potent therapeutic agents due to their biological properties .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the condensation of substituted quinoline carbohydrazides with other reagents. For instance, in the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, a mixture of carbon disulfide and potassium hydroxide is used . Although the specific synthesis of 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be confirmed using spectroscopic methods, including X-ray crystallography. For example, the structure of 6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylic acid N-oxide was confirmed using X-ray measurements . These techniques are crucial for determining the precise arrangement of atoms within the molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The synthesis of related compounds often involves multiple steps, including pyrolysis, hydrolysis, and cycloaddition reactions . The specific chemical reactions that 6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline undergoes would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be diverse. For instance, the liquid chromatographic method with ultraviolet detection has been used for the quantitation of a structurally similar compound, 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one, in biological samples, indicating its stability and behavior in biological environments . The solubility, melting point, and other physical properties would be specific to the compound and could be determined through empirical testing.

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Quinoline derivatives are known to inhibit DNA replication through inhibition of DNA gyrase and topoisomerase IV activities .

Mode of Action

For instance, quinoline derivatives exert their antibacterial activity by inhibiting DNA replication through the inhibition of DNA gyrase and topoisomerase IV .

Biochemical Pathways

Given the known activities of similar compounds, it can be inferred that the compound may interfere with dna replication pathways, particularly through the inhibition of dna gyrase and topoisomerase iv .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may have potential antitumor, antibacterial, and antiviral effects .

properties

IUPAC Name |

2-(4-chlorophenyl)-5-quinolin-6-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O/c18-14-6-3-11(4-7-14)16-20-21-17(22-16)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNERFKNQMYVQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

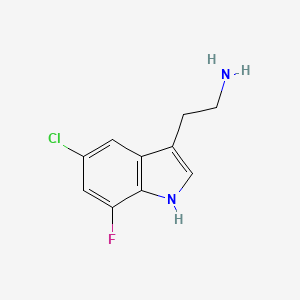

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)

![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B3019845.png)

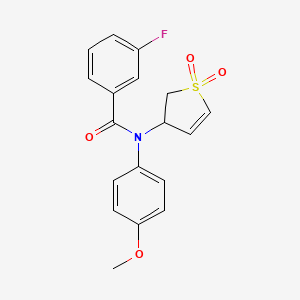

![4-[ethyl(phenyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3019846.png)

![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)

![3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3019856.png)